molecular formula C12H17NO3 B8610254 Ethyl 3-(4-aminophenyl)-3-methoxypropanoate

Ethyl 3-(4-aminophenyl)-3-methoxypropanoate

Cat. No.: B8610254
M. Wt: 223.27 g/mol
InChI Key: SKDIAKQZSQPRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-aminophenyl)-3-methoxypropanoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-aminophenyl)-3-methoxypropanoate typically involves the esterification of 3-(4-aminophenyl)-3-methoxypropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-aminophenyl)-3-methoxypropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-aminophenyl)-3-methoxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-aminophenyl)-3-methoxypropanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester and methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-nitrophenyl)-3-methoxypropionate: Similar structure but with a nitro group instead of an amino group.

    Methyl 3-(4-aminophenyl)-3-methoxypropionate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 3-(4-aminophenyl)-3-ethoxypropionate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

Ethyl 3-(4-aminophenyl)-3-methoxypropanoate is unique due to the presence of both an amino group and a methoxy group on the phenyl ring, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile modifications and applications in various fields.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 3-(4-aminophenyl)-3-methoxypropanoate

InChI

InChI=1S/C12H17NO3/c1-3-16-12(14)8-11(15-2)9-4-6-10(13)7-5-9/h4-7,11H,3,8,13H2,1-2H3

InChI Key

SKDIAKQZSQPRJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)N)OC

Origin of Product

United States

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